![molecular formula C14H10Cl6O B14299308 1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene CAS No. 114646-83-2](/img/structure/B14299308.png)
1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene is a complex organic compound known for its unique structure and chemical properties. This compound belongs to the class of bicyclic compounds and is characterized by the presence of multiple chlorine atoms and a phenoxymethyl group attached to the bicyclo[2.2.1]hept-2-ene framework.
Preparation Methods
The synthesis of 1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene involves several steps, including the chlorination of the bicyclic framework and the introduction of the phenoxymethyl group. The reaction conditions typically require the use of chlorinating agents such as chlorine gas or thionyl chloride, and the reactions are often carried out under controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale chlorination processes and the use of specialized equipment to handle the reactive intermediates.
Chemical Reactions Analysis
1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms and the formation of less chlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Scientific Research Applications
1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: It is studied for its potential biological activities, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where chlorine-containing compounds have shown efficacy.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and the phenoxymethyl group play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene can be compared with other similar compounds, such as:
1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene: This compound has a tetrabromophenyl group instead of a phenoxymethyl group, leading to different chemical properties and reactivity.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-: This compound contains carboxylic acid groups, which significantly alter its chemical behavior compared to the phenoxymethyl derivative.
These comparisons highlight the uniqueness of 1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[22
Properties
CAS No. |
114646-83-2 |
|---|---|
Molecular Formula |
C14H10Cl6O |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
1,2,3,4,7,7-hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C14H10Cl6O/c15-10-11(16)13(18)8(6-12(10,17)14(13,19)20)7-21-9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChI Key |
OXTRYWQSTNQAIF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14299239.png)
![[Bis(trimethylgermyl)methylene]bis(trimethylsilane)](/img/structure/B14299247.png)
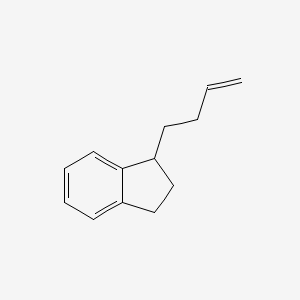
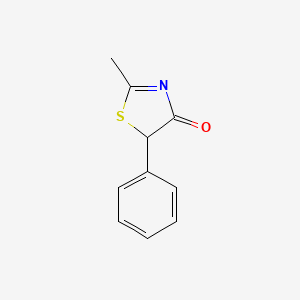
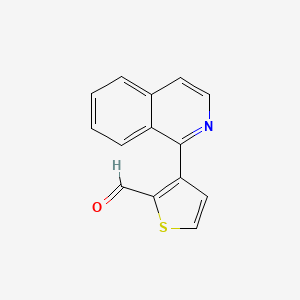
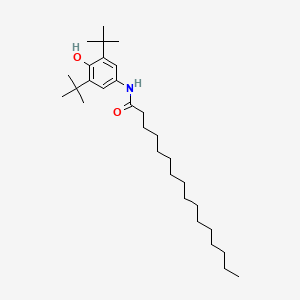
![6-bromo-1-ethyl-9H-pyrido[3,4-b]indole](/img/structure/B14299288.png)
![1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol](/img/structure/B14299297.png)
![Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane](/img/structure/B14299301.png)
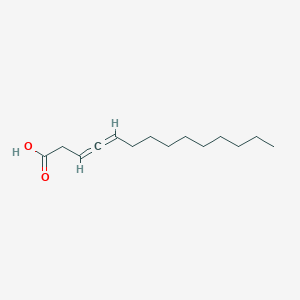
![Methyl [(benzyloxy)imino]acetate](/img/structure/B14299314.png)
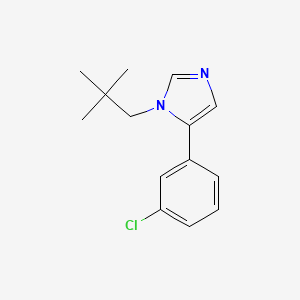
![2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline](/img/structure/B14299323.png)
